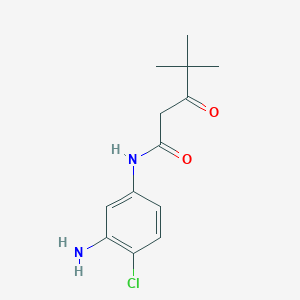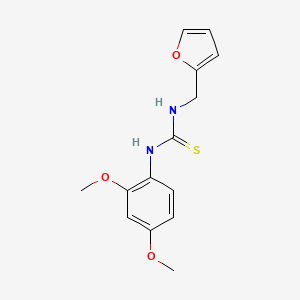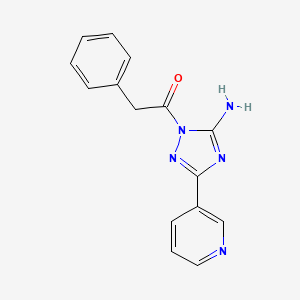![molecular formula C12H14N4O B5776151 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5776151.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide, also known as DPMN, is a novel small molecule that has been gaining attention in the scientific community due to its potential therapeutic applications. DPMN belongs to the class of pyrazole-containing compounds, which have been found to exhibit various pharmacological activities.
作用机制
The exact mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide is not fully understood. However, it has been proposed that N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide exerts its pharmacological effects by modulating various signaling pathways. For example, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide has been found to exert various biochemical and physiological effects. In vitro studies have shown that N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide can inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide has also been found to reduce the levels of ROS and lipid peroxidation products, which are markers of oxidative stress. In addition, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide in lab experiments is its relatively low toxicity. In vitro studies have shown that N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide does not exhibit significant cytotoxicity at concentrations up to 100 μM. However, the pharmacokinetics and toxicity of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide in vivo have not been fully investigated, and further studies are needed to determine its safety profile. Another limitation of using N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide in lab experiments is its poor solubility in water, which may affect its bioavailability and cellular uptake.
未来方向
There are several future directions for the research on N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide. One potential application of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to investigate the efficacy and safety of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide in animal models of these diseases. Another potential application of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide is in cancer therapy. Future studies should focus on elucidating the mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide in cancer cells and evaluating its efficacy in animal models of cancer. In addition, the development of more efficient synthesis methods and analogs of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion:
In conclusion, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide is a novel small molecule with potential therapeutic applications in various diseases, including inflammation and cancer. The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide involves the reaction of nicotinamide with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a catalyst. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. The exact mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. Further studies are needed to investigate the efficacy and safety of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide in animal models of diseases and to develop more efficient synthesis methods and analogs of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide.
合成方法
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide involves the reaction of nicotinamide with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a catalyst. The reaction yields N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide as a white solid, which can be further purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide has also been found to protect against oxidative stress-induced cell damage by scavenging reactive oxygen species (ROS). In addition, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide has shown promising antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
属性
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-11(8-15-16(9)2)7-14-12(17)10-4-3-5-13-6-10/h3-6,8H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGSADNWZVXIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)



![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)
![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)



![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)



